molecular formula C10H8Cl2O2 B8281553 3-Allyloxy-2,6-dichloro-benzaldehyde

3-Allyloxy-2,6-dichloro-benzaldehyde

Cat. No. B8281553
M. Wt: 231.07 g/mol
InChI Key: SAZKCYVUGQHKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyloxy-2,6-dichloro-benzaldehyde is a useful research compound. Its molecular formula is C10H8Cl2O2 and its molecular weight is 231.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Allyloxy-2,6-dichloro-benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyloxy-2,6-dichloro-benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Allyloxy-2,6-dichloro-benzaldehyde

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

2,6-dichloro-3-prop-2-enoxybenzaldehyde

InChI

InChI=1S/C10H8Cl2O2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h2-4,6H,1,5H2

InChI Key

SAZKCYVUGQHKHE-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C(=C(C=C1)Cl)C=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,6-dichloro-3-hydroxybenzaldehyde (960 mg, 5.03 mmol) (Synthesis, 2004, 12, 2062), allyl bromide (431 μL, 5.03 mmol) and potassium carbonate (563 mg, 10.06 mmol) were combined in DMF (5 mL) and stirred at room temperature for 18 hours. The DMF was removed in vacuo and the residue partitioned between diethyl ether (50 mL) and water (30 mL). The layers were separated and the aqueous extracted with diethyl ether (2×30 mL). The combined organic solution was dried over magnesium sulphate and concentrated in vacuo to afford the title compound as a yellow solid which was used without further purification in preparation 75.
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960 mg
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431 μL
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563 mg
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5 mL
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Synthesis routes and methods II

Procedure details

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